molecular formula C21H20N2O5S B360983 ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 330201-00-8

ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B360983
CAS RN: 330201-00-8
M. Wt: 412.5g/mol
InChI Key: LLCLTYOTKXSQIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process typically involves a coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent . This yields the respective amide derivatives. The Boc group is then removed with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide to give amine derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of atoms and the types of bonds .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its derivatives, including the compound , have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Anti-Inflammatory Agents

Thiophene nucleus containing compounds show various activities like for example 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea (1) act as an anti-inflammatory agent .

Serotonin Antagonists

The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one (2) work as serotonin antagonists and is used in the treatment of Alzheimer’s .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene-based compounds are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Anticancer Agents

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer .

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .

Future Directions

The future directions for research on this compound could involve further investigation into its potential therapeutic applications, particularly its anticonvulsant properties . Additionally, more studies could be conducted to fully understand its mechanism of action and to explore other potential biological activities.

properties

IUPAC Name

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-2-28-21(27)18-14-4-3-5-15(14)29-20(18)22-19(26)12-6-8-13(9-7-12)23-16(24)10-11-17(23)25/h6-9H,2-5,10-11H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCLTYOTKXSQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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